molecular formula C12H11NO4S B8274929 5-Methyl-3-(3-pyridinylsulfonyloxy)phenol

5-Methyl-3-(3-pyridinylsulfonyloxy)phenol

Cat. No. B8274929
M. Wt: 265.29 g/mol
InChI Key: XLKNHHCGRNHGNQ-UHFFFAOYSA-N
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Patent
US05891909

Procedure details

A mixture of orcinol monohydrate (1.42 g, 0.01 mol) and 3-pyridylsulfonyl chloride hydrochloride (2.13 g, 0.01 mol), as prepared in J. Am. Chem. Soc., 114:4889 (1992), in saturated aqueous sodium bicarbonate (17.5 mL) and dichloromethane (50 mL) was stirred rapidly at ambient temperature for 2 days. The dichloromethane was separated and the aqueous layer was extracted with ethyl acetate (3×25 mL). The ethyl acetate and dichloromethane extracts were combined and washed with brine, dried over anhydrous sodium sulfate, and evaporated to dryness. The residue was recrystallized from ether and hexane, collected by filtration, and dried under high vacuum to give 1.54 g of a white solid (58% yield). 1H-NMR (300 MHz, CDCl3) δ 9.03 (d, 1H), 8.88 (dd, 1H), 8.16 (dt, 1H), 7.5 (m, 1H), 6.57 (d, 1H), 6.42 (s, 1H), 6.32 (t, 1H), 2.24 (s, 3H).
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
17.5 mL
Type
solvent
Reaction Step Two
Yield
58%

Identifiers

REACTION_CXSMILES
O.[C:2]1([OH:10])[CH:9]=[C:7]([CH3:8])[CH:6]=[C:4]([OH:5])[CH:3]=1.Cl.[N:12]1[CH:17]=[CH:16][CH:15]=[C:14]([S:18](Cl)(=[O:20])=[O:19])[CH:13]=1.ClCCl>C(=O)(O)[O-].[Na+]>[CH3:8][C:7]1[CH:9]=[C:2]([O:10][S:18]([C:14]2[CH:13]=[N:12][CH:17]=[CH:16][CH:15]=2)(=[O:20])=[O:19])[CH:3]=[C:4]([OH:5])[CH:6]=1 |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
1.42 g
Type
reactant
Smiles
O.C1(=CC(O)=CC(C)=C1)O
Name
Quantity
2.13 g
Type
reactant
Smiles
Cl.N1=CC(=CC=C1)S(=O)(=O)Cl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
17.5 mL
Type
solvent
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as prepared in J
CUSTOM
Type
CUSTOM
Details
The dichloromethane was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (3×25 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ether and hexane
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=C(C1)O)OS(=O)(=O)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.54 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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